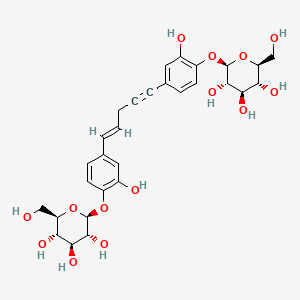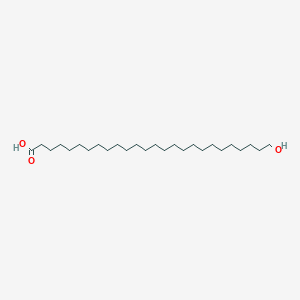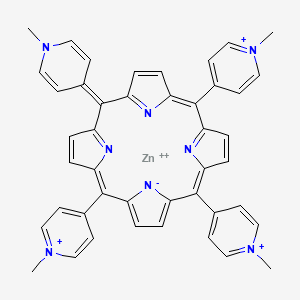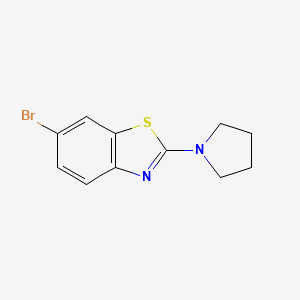
1,5-Bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(4’-glucopyranosyloxy-3’-hydroxyphenyl)pent-4-en-1-yne, also known as Hypoxoside, is a glycosylated norlignan derived from cinnamic acid . It belongs to the class of organic compounds known as phenolic glycosides, which are organic compounds containing a phenolic structure attached to a glycosyl moiety .
Synthesis Analysis
The major component isolated from the corm is Hypoxide. In its natural form, Hypoxide is inactive but can be hydrolysed to rooperol by the action of β glucosidase enzyme .Molecular Structure Analysis
The molecular formula of 1,5-Bis(4’-glucopyranosyloxy-3’-hydroxyphenyl)pent-4-en-1-yne is C29H34O14 . Its average mass is 606.572 Da and its monoisotopic mass is 606.194885 Da .Applications De Recherche Scientifique
Antioxidant and Anti-Inflammatory Potential
- Oxidative Systems Interaction: The compound, under the name rooperol, has been studied for its interaction with oxidative systems in human blood, showing comparable results to nordihydroguaiaretic acid (NDGA) in inhibiting leukotriene and prostaglandin synthesis. It also affects the oxidation states of myeloperoxidase in the presence of H2O2 (van der Merwe, Jenkins, Theron, & van der Walt, 1993).
Synthesis and Toxicological Studies
Isolation and Synthesis
This compound has been isolated from Hypoxis rooperi and synthesized. Preliminary in vivo tests indicated low toxic properties (Drewes, Hall, Learmonth, & Upfold, 1984).
Cytotoxicity Studies
It exhibits cytotoxicity towards B16-F10-BL-6 mouse melanoma cells when β-glucosidase activity is present in fetal bovine serum. This cytotoxicity is not observed when the serum is heat-inactivated, indicating a relationship between the compound's activity and β-glucosidase (Theron et al., 1994).
Metabolic Activation Study
A study on the metabolic activation of related compounds, such as Bisphenol A, which shares structural similarities, sheds light on the potential metabolic pathways and toxicological properties of similar compounds (Banerjee, Periyasamy, & Pati, 2014).
Bioremediation and Environmental Impact
- Bioremediation Potential: The potential of enzymes like laccase in the bioremediation of phenolic environmental pollutants, structurally similar to 1,5-Bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne, has been explored. This provides insights into the environmental impact and degradation pathways of these compounds (Chhaya & Gupte, 2013).
Anti-Inflammatory Applications
- Potential Anti-inflammatory Activity: The compound has shown potential for anti-inflammatory activity, particularly in inhibiting iNOS and NF-κB, which are important targets in inflammation-related diseases (Zulfiqar et al., 2020).
Bioavailability and Metabolism
- Bioavailability Study: Research on the bioavailability and metabolism of hypoxoside, a related compound, in humans revealed insights into how such compounds are processed in the body, which is crucial for understanding the therapeutic potential and safety profile (Kruger, Albrecht, Liebenberg, & van Jaarsveld, 1994).
Propriétés
Numéro CAS |
83643-94-1 |
|---|---|
Formule moléculaire |
C29H34O14 |
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[2-hydroxy-4-[(E)-5-[3-hydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]pent-1-en-4-ynyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H34O14/c30-12-20-22(34)24(36)26(38)28(42-20)40-18-8-6-14(10-16(18)32)4-2-1-3-5-15-7-9-19(17(33)11-15)41-29-27(39)25(37)23(35)21(13-31)43-29/h2,4,6-11,20-39H,1,12-13H2/b4-2+/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+/m1/s1 |
Clé InChI |
NKCXUXCXXINIMN-DBMAEGAXSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/CC#CC2=CC(=C(C=C2)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Synonymes |
1,5-bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne hypoxoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(4-chloro-5-(18F)fluoranyl-2-methylphenyl)sulfanylphenyl]-N,N-dimethylmethanamine](/img/structure/B1236739.png)
![2-[(7-Hydroxy-4-methyl-2-oxo-1-benzopyran-8-yl)methylamino]-4-methylpentanoic acid](/img/structure/B1236740.png)


![6-acetyl-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1236744.png)

![(3R,4R,5R)-2-[(2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1236748.png)

